molecular formula C16H12ClNOS2 B2373454 3-Chloro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide CAS No. 2380008-62-6

3-Chloro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide

Cat. No. B2373454
CAS RN: 2380008-62-6
M. Wt: 333.85
InChI Key: TYYMYZXJYSXDAK-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Protodeboronation of pinacol boronic esters is a significant synthetic method for thiophene derivatives . This process involves a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular structure of similar compounds involves a thiophene ring system . This ring system is a five-membered ring made up of one sulfur as a heteroatom .


Chemical Reactions Analysis

Thiophene derivatives can be synthesized through various reactions, including the condensation reaction . For example, a Schiff base can be synthesized by a condensation reaction with o-vanillin .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, a similar compound, 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole, has a molecular weight of 197.64 .

Mechanism of Action

While the mechanism of action for the specific compound “3-Chloro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide” is not available, similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Safety and Hazards

Safety and hazards of a compound depend on its specific properties. For instance, 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole is classified as Acute Tox. 3 Oral - Eye Dam. 1 .

Future Directions

The future directions in the field of thiophene derivatives involve the design and synthesis of novel compounds for various applications, including as potential anti-tubercular agents .

properties

IUPAC Name

3-chloro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNOS2/c17-14-3-1-2-11(6-14)16(19)18-8-15-7-13(10-21-15)12-4-5-20-9-12/h1-7,9-10H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYMYZXJYSXDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=CS2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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